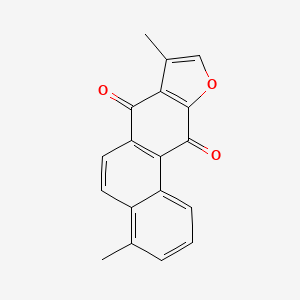
Isotanshinone I
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Isotanshinon I hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Vorläufer für die Synthese anderer bioaktiver Verbindungen verwendet.
Biologie: Studien haben sein Potenzial bei der Modulation biologischer Pfade gezeigt, insbesondere bei Entzündungen und Apoptose.
Medizin: Es wurde auf seine krebshemmende, entzündungshemmende und antioxidative Wirkung untersucht. .
Industrie: Isotanshinon I wird bei der Entwicklung von Pharmazeutika und Nutrazeutika eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von Isotanshinon I beinhaltet mehrere molekulare Ziele und Pfade:
Entzündungshemmend: Es hemmt die Rekrutierung von Neutrophilen und fördert die Auflösung von Entzündungen, indem es bestimmte Signalwege anspricht.
Krebshemmend: Es induziert Apoptose und Autophagie in Krebszellen, indem es den Zellzyklus reguliert und Proliferation, Invasion und Metastasierung hemmt
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of isotanshinone I involves several steps, starting from the extraction of the raw material from Salvia miltiorrhiza. The process includes:
Extraction: The roots of Salvia miltiorrhiza are dried and ground into a fine powder. The powder is then subjected to solvent extraction using ethanol or methanol.
Isolation: The extract is concentrated and subjected to chromatographic techniques to isolate this compound.
Purification: The isolated compound is further purified using recrystallization or other purification methods to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. Advanced techniques such as supercritical fluid extraction and high-performance liquid chromatography are employed to enhance yield and purity .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Isotanshinon I unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um verschiedene Chinonderivate zu bilden.
Reduktion: Reduktionsreaktionen können Isotanshinon I in seine Hydrochinonform umwandeln.
Substitution: Es kann Substitutionsreaktionen eingehen, insbesondere an der Chinon-Einheit.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Halogene und Nukleophile werden unter milden bis mäßigen Bedingungen eingesetzt.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Chinon- und Hydrochinonderivate, die unterschiedliche pharmakologische Eigenschaften haben .
Wirkmechanismus
The mechanism of action of isotanshinone I involves several molecular targets and pathways:
Anti-inflammatory: It inhibits the recruitment of neutrophils and promotes the resolution of inflammation by targeting specific signaling pathways.
Anticancer: It induces apoptosis and autophagy in cancer cells by regulating the cell cycle and inhibiting proliferation, invasion, and metastasis
Vergleich Mit ähnlichen Verbindungen
Isotanshinon I ähnelt strukturell anderen Tanshinonen, wie Tanshinon I und Tanshinon IIA. Es zeigt jedoch einzigartige pharmakologische Profile:
Tanshinon I: Ähnliche entzündungshemmende und krebshemmende Eigenschaften, unterscheidet sich jedoch in seinen spezifischen molekularen Zielen und Pfaden.
Tanshinon IIA: Bekannt für seine kardiovaskulären Vorteile, insbesondere beim Schutz vor Ischämie-Reperfusionsschäden
Ähnliche Verbindungen:
- Tanshinon I
- Tanshinon IIA
- Cryptotanshinon
- Dihydrotanshinon
Isotanshinon I zeichnet sich durch seine einzigartige Kombination aus entzündungshemmenden und krebshemmenden Aktivitäten aus, was es zu einer wertvollen Verbindung für weitere Forschung und Entwicklung macht.
Eigenschaften
IUPAC Name |
4,8-dimethylnaphtho[2,1-f][1]benzofuran-7,11-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)17(20)18-14(16(13)19)10(2)8-21-18/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKZSUXWBGUGQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC3=C(C2=CC=C1)C(=O)C4=C(C3=O)C(=CO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What are the potential therapeutic benefits of Isotanshinone I in the context of Alzheimer's disease?
A1: [] this compound, a diterpenoid quinone found in Salvia Miltiorrhiza, exhibits promising anti-amyloidogenic properties. Research suggests that it can interact with aromatic amino acids like phenylalanine, which are present in amyloid-β (Aβ) peptides. This interaction may interfere with the π–π stacking interactions that drive the aggregation of Aβ peptides into amyloid fibrils, a hallmark of Alzheimer’s disease. While further investigation is needed, this potential to inhibit amyloid formation makes this compound an interesting candidate for Alzheimer's disease treatment research. []
Q2: Does this compound exhibit anti-inflammatory effects, and if so, what is the underlying mechanism?
A2: [, , ] Yes, both in vitro and in vivo studies suggest that this compound exhibits anti-inflammatory properties. [, , ] While the exact mechanism is still under investigation, studies point towards its ability to modulate the activity of Kupffer cells, a type of macrophage found in the liver. [, , ] Specifically, this compound appears to inhibit the lipopolysaccharide (LPS)-induced activation and proliferation of Kupffer cells, subsequently reducing the production of pro-inflammatory cytokines like TNFα, IL-6, and IL-8. [, , ] This modulation of the inflammatory response suggests a potential therapeutic application of this compound in inflammatory diseases.
Q3: Are there any structural analogs of this compound with improved anti-inflammatory activity?
A3: [] Yes, research on structural analogs of this compound is ongoing, and several derivatives have demonstrated promising anti-inflammatory effects. [] For instance, a methoxy-substituted Tanshinone analog (compound 39 in the cited study) showed a specific ability to accelerate the resolution of inflammation in a zebrafish model without compromising the organism's host defense mechanisms. [] This finding highlights the potential of structure-activity relationship (SAR) studies in identifying this compound derivatives with enhanced therapeutic profiles for inflammatory diseases.
Q4: What analytical techniques are commonly employed to characterize and quantify this compound?
A4: [, ] Various analytical techniques are employed for the characterization and quantification of this compound. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for structural elucidation. [] For quantification, High-Performance Liquid Chromatography (HPLC) coupled with various detectors, including UV-Vis and mass spectrometry, is frequently used. [] These techniques allow researchers to isolate, identify, and accurately measure the concentration of this compound in complex mixtures and biological samples.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(dibutylsulfamoyl)-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide](/img/structure/B2780728.png)
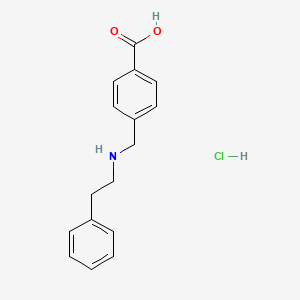

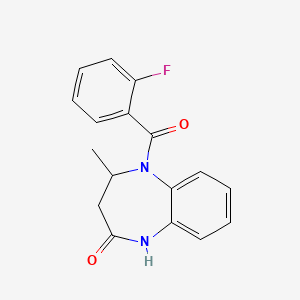
![N-(5-(2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2780733.png)
![9-cyclohexyl-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2780735.png)
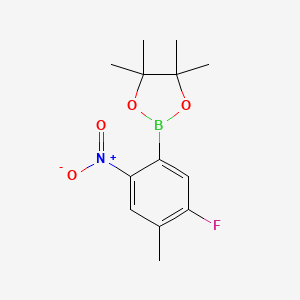
![Dimethyl[methyl({1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl})sulfamoyl]amine](/img/structure/B2780737.png)
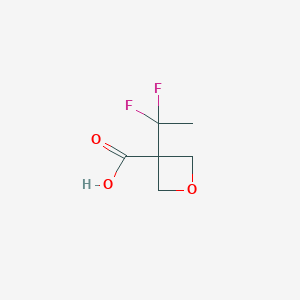
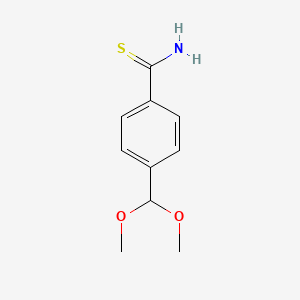
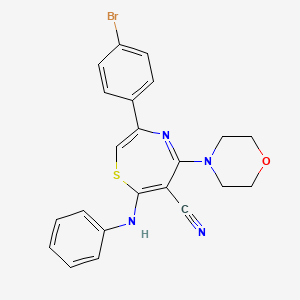
![3-[1-(2-Methoxyethyl)-2-(4-nitrophenyl)-4-oxoazetidin-3-yl]-1,3-thiazolidin-2-one](/img/structure/B2780747.png)

